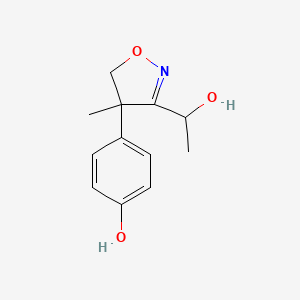
4-(3-(1-Hydroxyethyl)-4-methyl-4,5-dihydroisoxazol-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(1-Hydroxyethyl)-4-methyl-4,5-dihydroisoxazol-4-yl)phenol is a synthetic organic compound characterized by a phenolic group attached to a dihydroisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1-Hydroxyethyl)-4-methyl-4,5-dihydroisoxazol-4-yl)phenol typically involves the following steps:
Formation of the Isoxazole Ring: The initial step involves the cyclization of a suitable precursor, such as a β-keto ester, with hydroxylamine to form the isoxazole ring. This reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used.
Alkylation: The next step involves the alkylation of the isoxazole ring at the 4-position with a suitable alkylating agent, such as an alkyl halide, to introduce the methyl group.
Hydroxylation: The hydroxylation of the ethyl group is achieved through oxidation reactions using reagents like potassium permanganate or osmium tetroxide.
Phenol Attachment: The final step involves the coupling of the phenolic group to the isoxazole ring, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
4-(3-(1-Hydroxyethyl)-4-methyl-4,5-dihydroisoxazol-4-yl)phenol undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the conditions and reagents used.
Reduction: The compound can undergo reduction reactions to convert the hydroxyl group to a hydrogen atom, forming a hydrocarbon.
Substitution: The phenolic group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), chlorosulfonic acid, or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-(1-Hydroxyethyl)-4-methyl-4,5-dihydroisoxazol-4-yl)phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its phenolic group and isoxazole ring are known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or antimicrobial activities, making it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 4-(3-(1-Hydroxyethyl)-4-methyl-4,5-dihydroisoxazol-4-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can act as an antioxidant by scavenging free radicals, while the isoxazole ring can interact with enzymes and receptors, modulating their activity.
Molecular Targets and Pathways
Antioxidant Activity: The phenolic group donates hydrogen atoms to neutralize free radicals, preventing oxidative damage to cells and tissues.
Enzyme Inhibition: The isoxazole ring can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways.
Receptor Modulation: The compound can interact with cell surface receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenethyl Alcohol: Similar in structure but lacks the isoxazole ring.
4-Methylphenol: Contains a phenolic group and a methyl group but lacks the isoxazole ring and hydroxyl group.
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Uniqueness
4-(3-(1-Hydroxyethyl)-4-methyl-4,5-dihydroisoxazol-4-yl)phenol is unique due to the combination of its phenolic group, isoxazole ring, and hydroxyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-[3-(1-hydroxyethyl)-4-methyl-5H-1,2-oxazol-4-yl]phenol |
InChI |
InChI=1S/C12H15NO3/c1-8(14)11-12(2,7-16-13-11)9-3-5-10(15)6-4-9/h3-6,8,14-15H,7H2,1-2H3 |
InChI Key |
DSASLEYFQSQKTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NOCC1(C)C2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12868594.png)
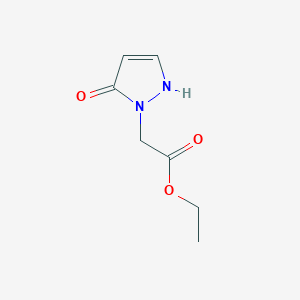
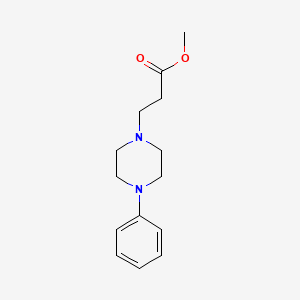
![2-Chlorobenzo[d]oxazole-6-carboxamide](/img/structure/B12868613.png)
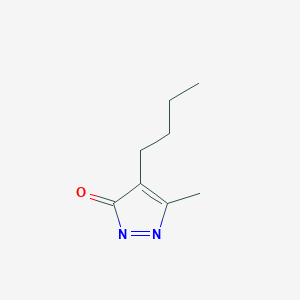
![2-Bromo-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12868619.png)
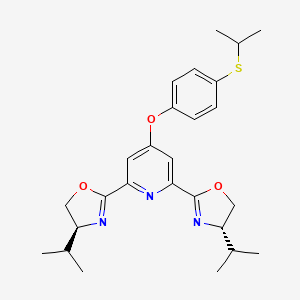
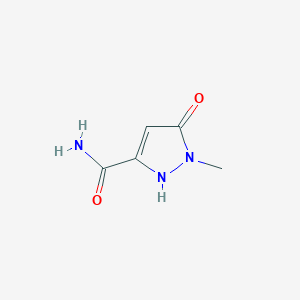
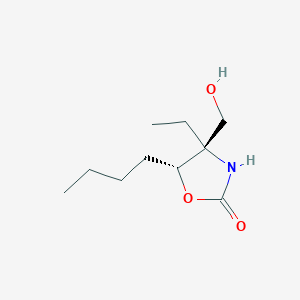
![4-[(Difluoromethyl)thio]-2-nitroaniline](/img/structure/B12868651.png)
![2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12868658.png)
![((1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropyl)methanamine](/img/structure/B12868666.png)
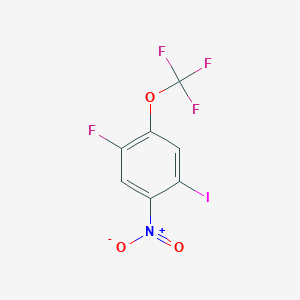
![2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)
